molecular formula C26H25N5O4 B11461867 Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate

Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate

Cat. No.: B11461867
M. Wt: 471.5 g/mol
InChI Key: FUNMXEOGPVAYNA-UHFFFAOYSA-N
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Description

Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is a complex organic compound that belongs to the class of imidazopyrimidines. This compound is characterized by its unique structure, which includes a butyl ester group, a benzoate moiety, and an imidazo[1,2-G]purine core. The presence of these functional groups and the overall molecular architecture make this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its imidazo[1,2-G]purine core is structurally similar to purine bases, making it a valuable tool for studying enzyme-substrate interactions and nucleic acid binding .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory agent, an anticancer compound, and a potential treatment for various infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of Butyl 4-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-G]purine core can mimic the structure of natural purine bases, allowing it to bind to purine-binding sites on enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

butyl 4-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzoate

InChI

InChI=1S/C26H25N5O4/c1-4-5-15-35-24(33)18-11-13-19(14-12-18)31-20(17-9-7-6-8-10-17)16-30-21-22(27-25(30)31)28(2)26(34)29(3)23(21)32/h6-14,16H,4-5,15H2,1-3H3

InChI Key

FUNMXEOGPVAYNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5

Origin of Product

United States

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